N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on the desired yield, purity, and specific application of the compound. Industrial methods may also involve continuous flow processes to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic fluorinating agents, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, substitution reactions may yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique biological properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the development of radiopharmaceuticals for imaging and therapeutic purposes.
Agricultural Chemistry: The compound is explored for its potential use as an agrochemical due to its biological activity.
Mechanism of Action
The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine include other fluorinated pyridines and pyridine derivatives, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,3,4,5-Tetrafluoropyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural feature can impart distinct biological and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14FN3 |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
N-(2-fluoropyridin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C9H14FN3/c1-13(2)6-5-11-8-3-4-12-9(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
APVRSKYFOCOMTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC=C1)F |
Origin of Product |
United States |
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